2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to an imidazole ring with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Imidazole Ring: The 4-bromo-2-fluoroaniline undergoes a cyclization reaction with glyoxal and ammonium acetate to form the imidazole ring.
Carboxylation: The resulting imidazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the imidazole ring or the phenyl ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorocinnamic acid
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Comparison
Compared to these similar compounds, 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the imidazole ring and the carboxylic acid group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H6BrFN2O2 |
---|---|
Molecular Weight |
285.07 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-5-1-2-6(7(12)3-5)9-13-4-8(14-9)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
XQMGSXKJVZUDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.